An In-Depth Technical Guide to L-4-Nitrophenylglycine for Advanced Research
An In-Depth Technical Guide to L-4-Nitrophenylglycine for Advanced Research
Abstract
L-4-Nitrophenylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral center and an electron-withdrawing nitro group on the phenyl ring, imparts distinct chemical properties that make it a valuable building block for synthesizing a variety of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-4-Nitrophenylglycine, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
L-4-Nitrophenylglycine, systematically named (S)-2-amino-2-(4-nitrophenyl)acetic acid, is a derivative of glycine where one of the alpha-hydrogens is substituted with a 4-nitrophenyl group.[1] This substitution introduces a stereocenter at the alpha-carbon, resulting in two enantiomers: L-(S) and D-(R). The L-isomer is the focus of this guide.
The presence of the nitro group at the para position of the phenyl ring significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic substitution and influencing the acidity of the amine and carboxylic acid groups.
Caption: 2D structure of L-4-Nitrophenylglycine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-4-Nitrophenylglycine is essential for its application in synthesis and drug development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3] |
| Molecular Weight | 196.16 g/mol | [2][3] |
| CAS Number | 336877-66-8 | [1] |
| Appearance | Light yellow to yellow powder | |
| Melting Point | >300 °C (decomposes) | N/A |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases. | N/A |
| pKa (Carboxylic Acid) | ~2.5 (estimated) | N/A |
| pKa (Amine) | ~9.0 (estimated) | N/A |
Note: Some data, like melting point and pKa values, can vary depending on the experimental conditions and purity of the sample. The estimated pKa values are based on the structure and comparison to similar amino acids.
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of L-4-Nitrophenylglycine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The aromatic protons will appear as two distinct doublets in the downfield region (typically 7.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The alpha-proton will appear as a singlet or a multiplet (depending on coupling with the amine protons) in the range of 4.0-4.5 ppm. The amine protons will typically appear as a broad singlet.
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¹³C NMR : The carbon NMR spectrum will show distinct signals for the carboxyl carbon (~170-175 ppm), the aromatic carbons (with the carbon attached to the nitro group being the most downfield), and the alpha-carbon (~55-60 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:
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A broad band around 3000-3400 cm⁻¹ corresponding to the N-H and O-H stretching vibrations of the amine and carboxylic acid groups.
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A strong absorption around 1700-1750 cm⁻¹ for the C=O stretching of the carboxylic acid.
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Characteristic strong absorptions around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 196.16. Common fragments would result from the loss of the carboxyl group (M-45) and other characteristic cleavages.
Synthesis and Purification
The synthesis of L-4-Nitrophenylglycine can be approached through several routes. A common laboratory-scale method involves the nitration of L-phenylglycine. However, this method can lead to a mixture of ortho, meta, and para isomers, requiring careful purification.
A more controlled synthesis involves a multi-step process, such as the Strecker synthesis starting from 4-nitrobenzaldehyde.
Illustrative Synthetic Workflow: Strecker Synthesis
Caption: A generalized workflow for the synthesis of L-4-Nitrophenylglycine.
Experimental Protocol: Nitration of L-Phenylalanine (Conceptual)
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
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Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
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Addition of L-Phenylalanine : Slowly add L-phenylalanine to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until all the amino acid has dissolved.
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Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 volume ratio) and cool it to 0°C. Add this mixture dropwise to the L-phenylalanine solution, ensuring the reaction temperature does not exceed 10°C.
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Reaction Monitoring : After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C) for a specified time (e.g., 2-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Carefully pour the reaction mixture onto crushed ice. The product, L-4-nitrophenylalanine, will precipitate out of the solution.
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Purification : Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.
Rationale: The use of a low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of byproducts. The nitration of L-phenylalanine is a related synthesis that highlights the general principles that would apply to the nitration of L-phenylglycine.[4]
Applications in Research and Development
L-4-Nitrophenylglycine and its derivatives are valuable in several areas of chemical and pharmaceutical research.
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Peptide Synthesis : The nitrophenyl group can serve as a protecting group or as a reactive handle for further chemical modifications.[5] Molecules like Z-glycine 4-nitrophenyl ester are used as building blocks in peptide synthesis.[5]
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Prodrug Development : Amino acids are widely used in the design of prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, and targeted delivery.[] The structural features of L-4-Nitrophenylglycine make it a candidate for such applications.
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Asymmetric Synthesis : As a chiral building block, it is used in the synthesis of enantiomerically pure compounds.
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Pharmacological Research : Derivatives of phenylglycine have been investigated for their potential biological activities. For instance, L-4-Fluorophenylglycine has shown antidepressant-like effects in animal models.[7] While a different halogen is present, this suggests the potential for neurological activity in related phenylglycine structures.
Safety and Handling
L-4-Nitrophenylglycine should be handled with appropriate safety precautions in a laboratory setting.[2]
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Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
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Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
L-4-Nitrophenylglycine is a versatile chemical entity with a unique combination of structural and electronic features. Its importance as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents, is well-established. This guide has provided a detailed technical overview of its properties, structure, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.
References
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L-4-Nitrophenylglycine | CAS 336877-66-8. Chemical-Suppliers. Available from: [Link]
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Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095. PubChem - NIH. Available from: [Link]
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Glycine, N-(4-nitrophenyl)- - Substance Details. SRS | US EPA. Available from: [Link]
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Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available from: [Link]
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Glycine, N-(4-nitrophenyl)- (CID 12095) - Molecular Properties & Analysis. MolForge. Available from: [Link]
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L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. PubMed. Available from: [Link]
-
Safety Data Sheet: Glycine. Redox. Available from: [Link]
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